molecular formula C16H22O4 B1581621 Diethyl 2-(1-phenylpropyl)malonate CAS No. 37556-02-8

Diethyl 2-(1-phenylpropyl)malonate

Cat. No. B1581621
CAS RN: 37556-02-8
M. Wt: 278.34 g/mol
InChI Key: BBLKIFIEAWSZCW-UHFFFAOYSA-N
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Description

Diethyl 2-(1-phenylpropyl)malonate , also known as DEM, is the diethyl ester of malonic acid. It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor . DEM finds applications beyond its fruity origins, including perfumes and the synthesis of various compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .


Synthesis Analysis

To synthesize DEM, we start with malonic acid . In the conversion to diethyl malonate, the hydroxyl groups (−OH) on both carboxyl groups of malonic acid are replaced by ethoxy groups (−OEt; −OCH₂CH₃). The resulting molecule has a methylene group (−CH₂−) neighbored by two carbonyl groups (−C(=O)−) . This transformation is crucial for DEM’s versatility in organic synthesis.


Molecular Structure Analysis

The structure of DEM reveals its simplicity: a dicarboxylic acid with two carboxyl groups close together. The ethoxy groups replace the hydroxyl groups, resulting in a diethyl ester. The methylene group within DEM is flanked by two carbonyl groups, contributing to its reactivity .


Chemical Reactions Analysis

  • Michael Addition : DEM can undergo Michael addition reactions with active methylene compounds (such as malonate esters and acetylacetone) to yield functionalized products. Phase-transfer catalysis (PTC) using quaternary ammonium salts has been employed to facilitate these reactions .
  • Synthesis of Medicinal Compounds : DEM serves as a precursor for several medicinally useful compounds, including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .

Physical And Chemical Properties Analysis

  • Acidity (pKa) : 16.37 (DMSO)

Scientific Research Applications

1. Conformational Studies

Diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate has been analyzed for its conformational features both in solid and solution states. This research focuses on its diastereotopic characteristics and provides a comparison with semicarbazide derivatives (Saravanan, Muthusubramanian, & Polborn, 2005).

2. Reactivity in Heterocyclic Synthesis

The compound has shown significant reactivity towards various reagents, leading to the construction of a wide range of heterocyclic sulfone systems. This demonstrates its potential as a versatile reagent in organic synthesis (Elkholy, 2008).

3. Electrophilic Amination Reagent

In a study, Diethyl 2-[N-(p-methoxyphenyl)imino]malonate underwent amination reactions with alkyl Grignard reagents, providing a method for N-alkylation. This indicates its role as an effective electrophilic amination reagent for Grignard reagents (Niwa, Takayama, & Shimizu, 2002).

4. Intermediate in Anticancer Drug Synthesis

Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of Diethyl 2-(1-phenylpropyl)malonate, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. This showcases its significance in the development of new therapeutics (Xiong et al., 2018).

Safety And Hazards

  • Safety Precautions : Handle with care due to its flammability and potential harm .

properties

IUPAC Name

diethyl 2-(1-phenylpropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-13(12-10-8-7-9-11-12)14(15(17)19-5-2)16(18)20-6-3/h7-11,13-14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLKIFIEAWSZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307946
Record name DIETHYL 2-(1-PHENYLPROPYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(1-phenylpropyl)malonate

CAS RN

37556-02-8
Record name 37556-02-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIETHYL 2-(1-PHENYLPROPYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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